(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Peptidomimetics Conformational Analysis NMR Spectroscopy

(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS 1191885-45-6) is a chiral, N-Boc-protected oxopiperazine-2-carboxylic acid building block (C10H16N2O5, MW 244.24 g/mol). It serves as a critical intermediate in the synthesis of peptidomimetics and potential therapeutic agents, including Lp-LPA2 inhibitors, with its utility fundamentally tied to its defined (R)-stereochemistry.

Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
CAS No. 1191885-45-6
Cat. No. B1498118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
CAS1191885-45-6
Molecular FormulaC10H16N2O5
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
InChIInChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1
InChIKeyPYQDNNRESXVUND-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS 1191885-45-6)


(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS 1191885-45-6) is a chiral, N-Boc-protected oxopiperazine-2-carboxylic acid building block (C10H16N2O5, MW 244.24 g/mol) [1]. It serves as a critical intermediate in the synthesis of peptidomimetics and potential therapeutic agents, including Lp-LPA2 inhibitors, with its utility fundamentally tied to its defined (R)-stereochemistry . Standard commercial purity ranges from 95% to 98%, with some suppliers offering batch-specific HPLC, NMR, and GC quality assurance reports .

Why Generic Substitution of (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Fails in Research


Substituting (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid with a non-Boc protected analog or its (S)-enantiomer fails because the specific (R)-configuration and N-Boc protection are not generally interchangeable; they dictate distinct conformational outcomes in peptide chains [1]. The (R)-enantiomer induces a specific equilibrium between a γ-turn and a type II β-turn in peptidomimetic tetrapeptides, a property not shared by the (S)-enantiomer, which favors different cis/trans amide bond isomerization patterns [1]. Furthermore, the Boc group is essential for orthogonal protection strategies during solid-phase peptide synthesis (SPPS), and its premature removal or absence compromises synthetic routes requiring a temporarily protected piperazine nitrogen [2]. Direct head-to-head data comparing this specific compound to other alternatives are scarce, emphasizing the reliance on proven enantiomer-specific conformational data for selection [1].

Quantitative Technical Evidence Guide for Selecting (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid


Enantiomer-Specific Conformational Induction in Peptidomimetics: (R)- vs. (S)- Configuration

The (R)-enantiomer of N-Boc-5-oxopiperazine-2-carboxylic acid, when incorporated into the tetrapeptide Boc-Val-(R)-PCA-Gly-Leu-OMe, induces a distinct conformational equilibrium between a γ-turn and a type II β-turn. This is a direct and quantifiable difference from its (S)-enantiomer, which in the corresponding Boc-Val-(S)-PCA-Gly-Leu-OMe sequence results in two interconverting conformations in a 40%:60% ratio due to cis-trans isomerization of a tertiary amide bond [1]. These results were obtained through comparative 1H NMR spectroscopy in solution, using the same peptide sequence framework [1].

Peptidomimetics Conformational Analysis NMR Spectroscopy

Supplier-Specific Quality Control Data: Purity Verification via Batch Analysis

The compound is available at a certified purity of 98% from Bidepharm, which provides batch-specific analytical data, including NMR, HPLC, and GC reports to verify the purity and identity of the (R)-enantiomer . This contrasts with the standard commercial purity of 95% offered by many other vendors, where detailed analytical documentation may not be standard for every batch . The provision of such batch-specific documentation reduces the risk of procuring material with undocumented impurity profiles or low enantiomeric excess.

Chemical Purity Quality Control NMR

Enabling Role in the Synthesis of Lp-LPA2 Inhibitors Compared to Non-Oxo Analogs

The (R)-5-oxopiperazine-2-carboxylic acid core, which is accessed after Boc-deprotection of the target compound, is specifically used in the preparation of fused imidazopyrimidinones that act as Lp-LPA2 inhibitors . This application distinguishes it from other piperazine-2-carboxylic acid building blocks that lack the 5-oxo group, which is essential for the subsequent cyclization steps to form the fused pharmacophore. While specific comparative yields or potencies for inhibitors derived from this exact intermediate are not disclosed, the compound is uniquely cited as the direct precursor to these therapeutic candidates .

Lp-LPA2 Inhibition Medicinal Chemistry Fused Heterocycles

Proven Synthetic Route with High Chemical Yield for the N-Boc Protected (R)-Enantiomer

A robust synthetic route to the (R)-N-Boc-5-oxopiperazine-2-carboxylic acid from D-serine methyl ester is reported, proceeding via a quantitative-yield piperazinone formation step before N-Boc protection [1]. This synthetic accessibility stands in contrast to alternative routes that may start from the racemate and require a resolution step, which would inherently sacrifice 50% of the material. The paper demonstrates that the enantiopure (R)-form can be obtained directly from the chiral pool without loss of material, implying superior atom economy compared to a chiral resolution approach.

Synthetic Methodology Chiral Pool Synthesis D-Serine

Functional Distinction from Unprotected (R)-5-Oxopiperazine-2-carboxylic acid in SPPS

The N-Boc protection on the target compound is specifically required for Fmoc-strategy solid-phase peptide synthesis (SPPS), where the piperazine nitrogen must remain protected during acid-labile side-chain deprotection [1]. Direct use of the unprotected (R)-5-oxopiperazine-2-carboxylic acid (CAS 1240590-31-1) would lead to unwanted side reactions. The paper by Guitot et al. further demonstrates the orthogonal protecting group strategy by synthesizing the corresponding N-Fmoc derivative from the free amine after Boc removal, confirming the compatibility and necessity of the Boc-protected precursor for selective peptide chain elongation [1].

Solid-Phase Peptide Synthesis Boc-Protection Orthogonal Strategy

Application Scenarios for (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Based on Evidence


Design and Synthesis of Enantiomer-Specific β-Turn Peptidomimetics

For medicinal chemistry teams designing peptidomimetics to target protein-protein interactions, the (R)-Boc-PCA building block is the only choice for introducing a defined γ-turn/type II β-turn conformational bias, as demonstrated by NMR data [1]. This selection is critical when (S)-configuration leads to an undesired mixture of cis/trans amide conformers [1].

Key Intermediate for Fused Imidazopyrimidinone Lp-LPA2 Inhibitors

Research programs developing novel Lp-LPA2 inhibitors for cardiovascular indications should specifically procure this (R)-Boc-protected oxo-piperazine as the direct starting material for the core pharmacophore, as outlined in the relevant synthetic pathway . Using a non-oxo or unprotected analog is incompatible with the published synthesis.

Orthogonal Building Block in Automated Solid-Phase Peptide Synthesis (SPPS)

In automated Fmoc-strategy SPPS, this compound is the direct-use building block to introduce a constrained cyclic amino acid into a growing peptide chain. The Boc group provides essential orthogonal protection, preventing piperazine nitrogen side-reactions during standard TFA-mediated deprotection steps, which would occur with the unprotected acid [2].

High-Confidence Procurement for Chiral Synthetic Route Validation

For process chemists validating a published synthetic route from the chiral pool, procuring the (R)-enantiomer with certified purity (98%, with batch-specific HPLC/NMR) from a supplier like Bidepharm is essential . Using a generic 95% pure material without batch data introduces a variable that can confound yield optimization and impurity profiling studies.

Quote Request

Request a Quote for (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.